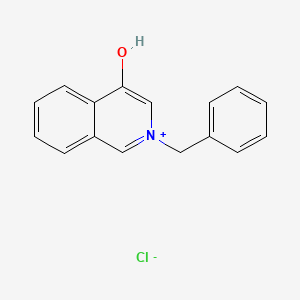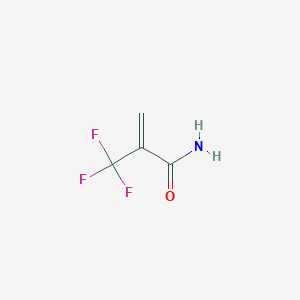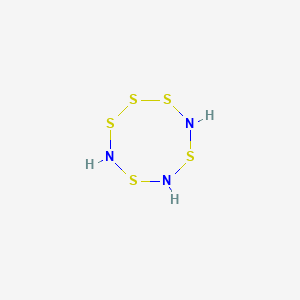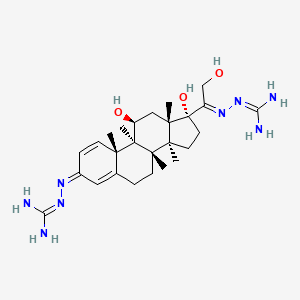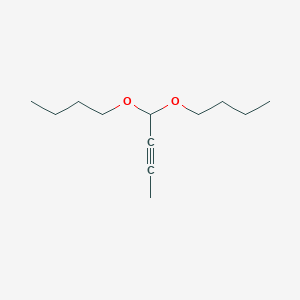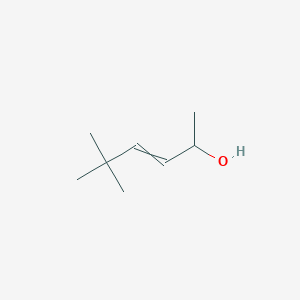
5,5-Dimethylhex-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylhex-3-en-2-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is known for its unique structure, which includes two methyl groups attached to the fifth carbon atom of the hexene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylhex-3-en-2-ol can be achieved through various methods. One common approach involves the reaction of 5,5-dimethyl-1-hexene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 5,5-dimethyl-1-hexene, where the double bond is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the addition of the hydroxyl group to the hexene chain. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and product formation.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylhex-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Forms 5,5-dimethylhex-3-en-2-one or 5,5-dimethylhex-3-enal.
Reduction: Forms 5,5-dimethylhexane.
Substitution: Forms 5,5-dimethylhex-3-en-2-chloride or 5,5-dimethylhex-3-en-2-bromide.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylhex-3-en-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylhex-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of biologically active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethylhex-3-en-2-one
- 5,5-Dimethylhex-3-enal
- 5,5-Dimethylhexane
Uniqueness
5,5-Dimethylhex-3-en-2-ol is unique due to its specific structure, which includes a hydroxyl group attached to a hexene chain with two methyl groups at the fifth carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2747-56-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
5,5-dimethylhex-3-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)5-6-8(2,3)4/h5-7,9H,1-4H3 |
InChI-Schlüssel |
ZOQNSGFAAIUNOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


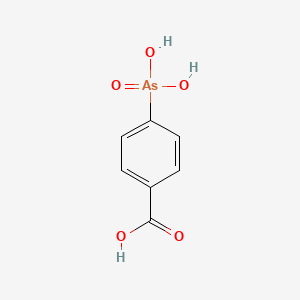
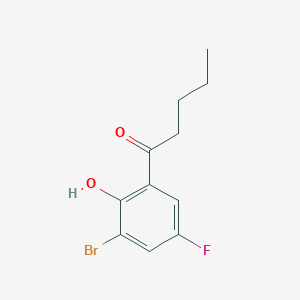
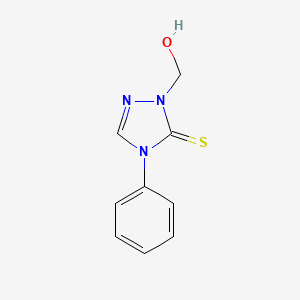
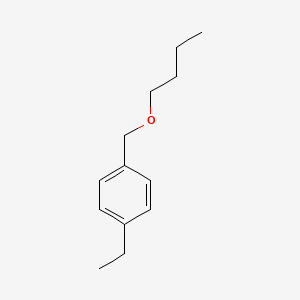
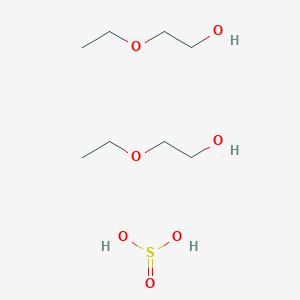
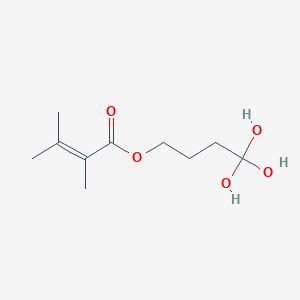

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
